molecular formula C5H8N2OS B575762 (6R)-6-methyl-5-sulfanylidenepiperazin-2-one CAS No. 167391-77-7

(6R)-6-methyl-5-sulfanylidenepiperazin-2-one

Cat. No.: B575762
CAS No.: 167391-77-7
M. Wt: 144.192
InChI Key: WUFXYNXJZIJYJO-GSVOUGTGSA-N
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Description

(6R)-6-methyl-5-sulfanylidenepiperazin-2-one is a chemical compound with a unique structure that includes a piperazine ring substituted with a methyl group and a sulfanylidenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-methyl-5-sulfanylidenepiperazin-2-one typically involves the hydrogenation of L-erythrobiopterin in a basic medium using a platinum group catalyst . This method ensures a high yield of the (6R)-form, which is crucial for its desired properties.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-methyl-5-sulfanylidenepiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the sulfanylidenyl group, where nucleophiles replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(6R)-6-methyl-5-sulfanylidenepiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-methyl-5-sulfanylidenepiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6R)-tetrahydrobiopterin: A coenzyme in catecholamine and serotonin synthesis.

    (6R)-hydroxynorketamine: A metabolite of ketamine with antidepressant properties.

Uniqueness

(6R)-6-methyl-5-sulfanylidenepiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

167391-77-7

Molecular Formula

C5H8N2OS

Molecular Weight

144.192

IUPAC Name

(6R)-6-methyl-5-sulfanylidenepiperazin-2-one

InChI

InChI=1S/C5H8N2OS/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1

InChI Key

WUFXYNXJZIJYJO-GSVOUGTGSA-N

SMILES

CC1C(=S)NCC(=O)N1

Synonyms

Piperazinone, 6-methyl-5-thioxo-, (R)- (9CI)

Origin of Product

United States

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